1-Bromo-2-(iodoethynyl)benzene
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Overview
Description
1-Bromo-2-(iodoethynyl)benzene is an organic compound featuring a benzene ring substituted with a bromine atom and an iodoethynyl group
Preparation Methods
The synthesis of 1-Bromo-2-(iodoethynyl)benzene typically involves the following steps:
Sonogashira Coupling: The key step in the synthesis is the Sonogashira coupling reaction, where bromobenzene reacts with ethynyl iodide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures.
Chemical Reactions Analysis
1-Bromo-2-(iodoethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or iodoethynyl group is replaced by other substituents.
Oxidation and Reduction: The iodoethynyl group can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alkenes or alkanes.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Scientific Research Applications
1-Bromo-2-(iodoethynyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to undergo various coupling reactions.
Biological Studies: It is employed in the study of halogen bonding interactions, which are important in the design of biologically active molecules and drug development.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(iodoethynyl)benzene in chemical reactions involves the formation of reactive intermediates:
Comparison with Similar Compounds
1-Bromo-2-(iodoethynyl)benzene can be compared with other halogenated benzene derivatives:
1-Bromo-2-iodobenzene: Similar in structure but lacks the ethynyl group, making it less versatile in coupling reactions.
1-Iodo-2-phenylacetylene: Contains an ethynyl group but lacks the bromine atom, affecting its reactivity and applications.
1-Bromo-4-ethynylbenzene: Similar but with different substitution patterns, leading to variations in chemical behavior and applications.
Properties
Molecular Formula |
C8H4BrI |
---|---|
Molecular Weight |
306.93 g/mol |
IUPAC Name |
1-bromo-2-(2-iodoethynyl)benzene |
InChI |
InChI=1S/C8H4BrI/c9-8-4-2-1-3-7(8)5-6-10/h1-4H |
InChI Key |
PKBVHXNWCBFKKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CI)Br |
Origin of Product |
United States |
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